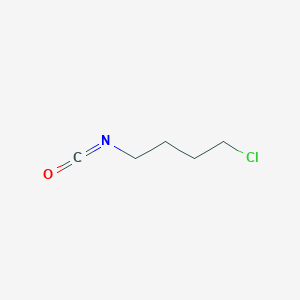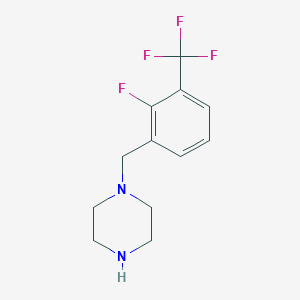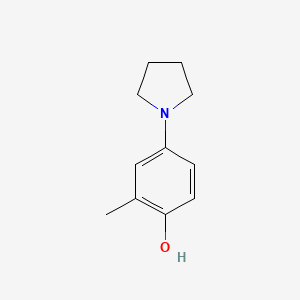
2-Methyl-4-(1-pyrrolidinyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(pyrrolidin-1-yl)phenol is a biologically significant compound belonging to the class of alkylaminophenols. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a phenol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-(pyrrolidin-1-yl)phenol can be achieved through the Petasis reaction, which involves the reaction of an aldehyde, an amine, and a boronic acid. This method is favored due to its mild reaction conditions and high yield . The reaction typically proceeds as follows:
Reactants: An aldehyde, pyrrolidine, and a boronic acid.
Conditions: The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, at room temperature.
Catalysts: A catalyst, such as palladium, may be used to enhance the reaction rate.
Industrial Production Methods: Industrial production of 2-methyl-4-(pyrrolidin-1-yl)phenol may involve large-scale Petasis reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The phenol group in 2-methyl-4-(pyrrolidin-1-yl)phenol can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its ability to scavenge free radicals.
Medicine: Explored for its anticancer properties and its ability to inhibit the proliferation of cancer cells.
Mecanismo De Acción
The mechanism of action of 2-methyl-4-(pyrrolidin-1-yl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
2-Methyl-4-(pyrrolidin-1-yl)phenol can be compared with other alkylaminophenols and pyrrolidine derivatives:
Similar Compounds:
Uniqueness:
- The presence of both amine and phenol groups in 2-methyl-4-(pyrrolidin-1-yl)phenol provides unique chemical reactivity and biological activity.
- The pyrrolidine ring enhances the compound’s three-dimensional structure, contributing to its diverse pharmacological properties .
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
2-methyl-4-pyrrolidin-1-ylphenol |
InChI |
InChI=1S/C11H15NO/c1-9-8-10(4-5-11(9)13)12-6-2-3-7-12/h4-5,8,13H,2-3,6-7H2,1H3 |
Clave InChI |
LUKQPGYGARKPLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N2CCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13559720.png)
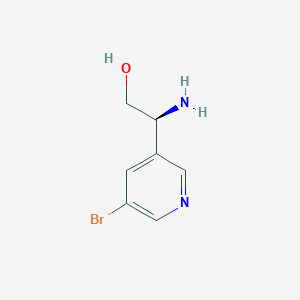
![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide](/img/structure/B13559732.png)
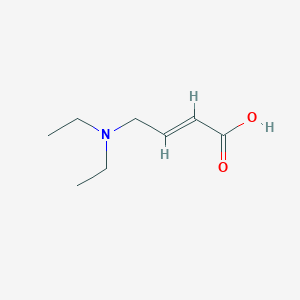


![3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)
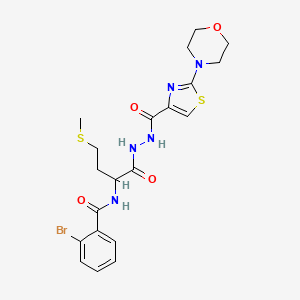
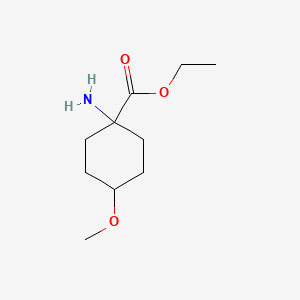
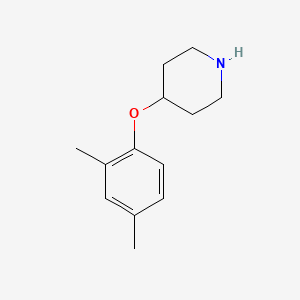
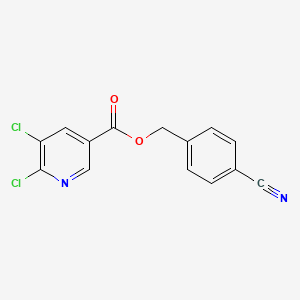
![3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13559765.png)
